molecular formula C19H18N4O4 B3040018 (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid CAS No. 146306-79-8

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid

Cat. No. B3040018
CAS RN: 146306-79-8
M. Wt: 366.4 g/mol
InChI Key: LLJMYBCJYQGZOS-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a modified amino acid that has gained attention in scientific research due to its unique properties. It contains an azide group, which is a versatile functional group that can be used for bioconjugation and protein labeling.

Mechanism of Action

The mechanism of action of ((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid is based on the azide group, which is a highly reactive functional group. The azide group can undergo a click reaction with alkyne or cyclooctyne groups to form stable triazole linkages. This reaction is fast, efficient, and bioorthogonal, meaning it does not interfere with biological processes.
Biochemical and Physiological Effects:
((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and does not have any drug usage or dosage.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid is its versatility. It can be used for a wide range of applications, including protein labeling, bioconjugation, and chemical biology studies. It is also bioorthogonal, meaning it can be used in live cells and organisms without interfering with biological processes.
One of the limitations of ((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid is its cost. It is relatively expensive compared to other amino acids, which can limit its use in large-scale experiments. It also requires specialized equipment and expertise to use effectively.

Future Directions

There are several future directions for the use of ((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid in scientific research. One direction is the development of new click chemistry reactions that can be used with the azide group. Another direction is the use of ((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid for the synthesis of new peptide nucleic acids and peptide dendrimers. Additionally, it can be used for the study of protein-protein interactions and protein function in live cells and organisms.

Scientific Research Applications

((2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid)-2-(Fmoc-amino)-3-azidobutanoic acid has been widely used in scientific research due to its versatile properties. It can be used for protein labeling, bioconjugation, and chemical biology studies. For example, it can be used to label specific amino acids in proteins to study their function and interactions. It can also be used for the synthesis of peptide nucleic acids (PNAs) and peptide dendrimers.

properties

IUPAC Name

(2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-DIFFPNOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132352
Record name Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid

CAS RN

146306-79-8
Record name Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146306-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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